1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine
Overview
Description
1-(3-Fluoropyridin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both a fluoropyridine and a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.
Preparation Methods
The synthesis of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine typically involves the following steps:
Synthesis of 3-fluoropyridine-2-carbaldehyde: This intermediate can be prepared by fluorination of 2-pyridinecarbaldehyde using a fluorinating agent such as Selectfluor®.
Formation of pyrazole ring: The 3-fluoropyridine-2-carbaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone, which undergoes cyclization to yield the pyrazole ring.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Fluoropyridin-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions include various substituted pyrazole derivatives and fluoropyridine analogs .
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of novel pharmaceuticals, particularly as kinase inhibitors and anti-inflammatory agents.
Agrochemicals: It is used in the synthesis of herbicides and insecticides due to its biological activity against various pests.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target protein . The pyrazole ring contributes to the compound’s stability and bioavailability by resisting metabolic degradation .
Comparison with Similar Compounds
1-(3-Fluoropyridin-2-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(3-Chloropyridin-2-yl)-1H-pyrazol-4-amine: This compound has a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
1-(3-Bromopyridin-2-yl)-1H-pyrazol-4-amine: The presence of bromine alters the compound’s electronic properties and its interactions with molecular targets.
1-(3-Methylpyridin-2-yl)-1H-pyrazol-4-amine: The methyl group provides different steric and electronic effects compared to the fluorine atom.
The uniqueness of this compound lies in its optimal balance of electronic and steric properties, making it a versatile and valuable compound for various applications .
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-7-2-1-3-11-8(7)13-5-6(10)4-12-13/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUYIXCDPYGWDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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